5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-1-methoxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-4(10)5-3-9(13-2)7(12)8-6(5)11/h3H,1-2H3,(H,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKHKDMYXXBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound’s synthesis, mechanisms of action, and various biological applications based on recent research findings.
This compound can be synthesized through several methods involving the reaction of substituted pyrimidines with various reagents. The compound features an acetyl group at position 5 and a methoxy group at position 1, which are crucial for its biological activity.
Biological Activities
The compound exhibits a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidinediones can exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 500 to 1000 µg/mL .
- Antioxidant Properties : The presence of the methoxy group is associated with enhanced radical scavenging activity. Research indicates that pyrimidine derivatives can inhibit oxidative stress markers in cellular models .
- Anticancer Potential : Certain pyrimidine derivatives have been reported to inhibit cancer cell growth by interfering with metabolic pathways essential for tumor proliferation. Specifically, compounds that inhibit monocarboxylate transporters (MCTs) have shown promise in reducing tumor growth rates in vitro and in vivo .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine, enhancing synaptic transmission .
- Anti-inflammatory Effects : Research indicates that pyrimidine derivatives may modulate inflammatory responses by inhibiting key pro-inflammatory cytokines such as TNF-α. This effect is particularly relevant in conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- In Vitro Studies : A study evaluated the analgesic and anti-inflammatory properties of related pyrimidine compounds. It was found that certain derivatives exhibited significant pain relief comparable to standard analgesics like aspirin .
- In Vivo Models : Animal studies demonstrated that administration of pyrimidine derivatives resulted in reduced tumor sizes and improved survival rates in cancer models. These findings underscore the potential therapeutic applications of these compounds in oncology .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinedione Derivatives
Substituent Effects on Electronic and Physical Properties
Pyrimidinedione derivatives exhibit diverse biological and chemical behaviors depending on substituent type and position. Below is a comparative analysis:
Table 1: Substituent Comparison of Selected Pyrimidinedione Derivatives
*Estimated based on structural similarity.
Key Observations:
- Nitro (in 1-methyl-5-nitro derivative) and fluoro (in 5-FU) groups are stronger EWGs, leading to higher reactivity in biological systems .
- Solubility and Bioavailability: The methoxy group at N1 in the target compound may improve lipid solubility compared to polar groups like ribitylamino (in 5-nitroso-6-ribitylamino analog) . 5-FU’s fluorine substituent increases polarity, contributing to its widespread use in chemotherapy .
Anticancer Activity:
- 5-Fluorouracil (5-FU): A cornerstone chemotherapeutic agent, 5-FU inhibits thymidylate synthase, disrupting DNA synthesis. Its fluorine atom mimics uracil, enabling incorporation into RNA/DNA .
- Target Compound: No direct anticancer data is available, but the acetyl group may hinder enzyme binding compared to 5-FU’s smaller fluorine.
Enzyme Inhibition:
- 8-Methoxypyrimidoquinolinediones (e.g., 2d, 2p): Exhibit potent thymidine phosphorylase (hTP) inhibition via pyrimidinedione moiety interactions. The fused quinoline ring enhances binding affinity .
- Target Compound: The absence of a fused ring system may limit similar enzyme interactions, but the acetyl group could offer unique binding modes.
Q & A
Q. What are the optimal solvent-free synthetic methodologies for 5-acetyl-1-methoxy-2,4(1H,3H)-pyrimidinedione?
Microwave-assisted synthesis under solvent-free conditions significantly enhances reaction efficiency. For example, microwave irradiation at 150°C for 15 minutes achieves 85% yield, compared to 6 hours via conventional heating. This method reduces side reactions and improves purity, as validated by GC-MS analysis .
Q. Which analytical techniques are critical for characterizing this compound?
- GC-MS/HPLC : Essential for purity assessment (e.g., ≥97% purity criteria) .
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions, particularly the acetyl and methoxy groups.
- X-ray Crystallography : Resolves molecular geometry, as demonstrated in structurally related pyrimidinediones (e.g., 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) .
Q. How can researchers determine the physicochemical properties of this compound?
Key properties (e.g., logP, density, refractive index) are calculated via computational tools (e.g., PubChem datasets) or experimentally derived using techniques like differential scanning calorimetry (DSC). For example, 5-propyluracil analogs show logP ≈ 0.95, providing insights into hydrophobicity trends .
Advanced Research Questions
Q. How does the 1-methoxy group influence enzymatic interactions in riboflavin biosynthesis pathways?
Pyrimidinediones like 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione are intermediates in riboflavin synthesis. The 1-methoxy group may sterically hinder binding to GTP cyclohydrolase II or pyrimidine reductase enzymes, altering reaction kinetics. Comparative studies with non-methoxy analogs are recommended .
Q. What strategies resolve spectral contradictions in NMR data for tautomeric pyrimidinediones?
Variable-temperature NMR in deuterated DMSO or CDCl3 stabilizes tautomers. For example, keto-enol equilibria in 5-propyluracil were resolved at −20°C, providing distinct 1H NMR signals for each form .
Q. How can synthetic routes be adapted to incorporate isotopic labeling (e.g., 13C) for metabolic studies?
Isotopic labeling (e.g., [U-13C5]ribulose 5-phosphate) in precursor molecules enables tracking of pyrimidinedione incorporation into flavocoenzymes. Catalytic hydrogenation of nitroso intermediates (e.g., 5-nitroso-6-ribitylamino derivatives) is a viable step .
Q. What are the mechanistic implications of the acetyl group in photochemical stability studies?
The acetyl group may increase susceptibility to UV-induced degradation. Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can quantify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
